4-Amino-2,2,6,6-tetramethylpiperidine

HALS Synthesis Basicity Reaction Design

4-Amino-2,2,6,6-tetramethylpiperidine (TAD) is the definitive bifunctional monomer for non-migrating hindered amine light stabilizers. Unlike generic amines or unsubstituted piperidines, TAD uniquely combines a stabilizer-active tetramethylpiperidine ring with a reactive 4-amino anchor—enabling permanent covalent incorporation into polyamide, polypropylene, and polyurethane backbones. TAD-derived polymeric HALS match or exceed commercial UV stabilizer benchmarks, eliminating leaching for outdoor, automotive, and medical-grade applications. The primary amine also provides superior binding to gold nanostructures versus TEMPO or 4-Hydroxy-TEMPO, and optimal partition behavior for nitroxide-mediated polymerization. Select TAD for durable, migration-resistant photostabilization.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 36768-62-4
Cat. No. B032359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,2,6,6-tetramethylpiperidine
CAS36768-62-4
Synonyms2,2,6,6-Tetramethyl-4-aminopiperidine;  2,2,6,6-Tetramethyl-4-piperidinamine;  2,2,6,6-Tetramethyl-4-piperidylamine;  NSC 102510;  Triacetonediamine
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)N)C
InChIInChI=1S/C9H20N2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,11H,5-6,10H2,1-4H3
InChIKeyFTVFPPFZRRKJIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,2,6,6-tetramethylpiperidine (CAS 36768-62-4) for HALS Synthesis: A Procurement-Focused Baseline


4-Amino-2,2,6,6-tetramethylpiperidine (CAS 36768-62-4), also known as triacetonediamine (TAD) or 4-A-TMP, is a sterically hindered aliphatic diamine [1]. It is a key intermediate in the synthesis of hindered amine light stabilizers (HALS), a class of additives essential for the long-term durability of polymers and coatings . Its primary function is to serve as a reactive building block, leveraging its primary amine group for covalent incorporation into larger stabilizer molecules or directly onto polymer backbones, thereby imparting light and heat stability .

Why 4-Amino-2,2,6,6-tetramethylpiperidine Cannot Be Substituted by Generic Amines in Critical Applications


Unlike simple linear amines, 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) possesses a unique combination of a sterically hindered secondary amine ring and a reactive primary amine substituent [1]. This bifunctionality is critical. The ring nitrogen provides the site for the eventual formation of a stable nitroxyl radical—the active species in HALS stabilization mechanisms—while the 4-amino group serves as the exclusive handle for covalent attachment, enabling non-leaching, permanent incorporation of the stabilizer into polymers . Generic amines lack this specific ring structure and its associated photostabilization chemistry. Even other hindered piperidines, such as the unsubstituted 2,2,6,6-tetramethylpiperidine (TMP) or its ketone precursor triacetoneamine (TAA), cannot be directly substituted because they lack the 4-amino functionality required for certain classes of polymerization, grafting, and amide/urea bond-forming reactions that are central to the design of modern polymeric and reactive HALS [2].

Quantitative Differentiation of 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) Against Key Comparators


Basicity and Steric Hindrance: pKa Comparison of TAD vs. 2,2,6,6-Tetramethylpiperidine (TMP)

The basicity of the ring nitrogen in 4-Amino-2,2,6,6-tetramethylpiperidine (TAD) is measurably lower than that of its non-aminated counterpart, 2,2,6,6-tetramethylpiperidine (TMP). This difference, quantified by the pKa of the conjugate acid, is critical for designing selective reactions at the 4-amino group without unwanted protonation or interference from the ring nitrogen. The predicted pKa of TAD is 10.83 [1], while the established pKa of TMP is 11.07 [2].

HALS Synthesis Basicity Reaction Design Nucleophilicity

Reaction Rate and Efficiency: Isocyanation of TAD vs. Hydroxy-Functional HALS Precursors

In the synthesis of hindered amine light stabilizers (HALS) via reaction with isocyanates, 4-amino-2,2,6,6-tetramethylpiperidine (TAD) demonstrates high reactivity under mild conditions. A study preparing twelve new HALS by isocyanation reported that reactions using TAD, along with 2,2,6,6-tetramethyl-4-piperidinol and 1,2,2,6,6-pentamethyl-4-piperidinol, proceed to completion in under 30 minutes at temperatures ranging from room temperature to 80°C [1]. While this study does not provide head-to-head kinetic data, the comparable completion times for TAD (an amine) and the piperidinols (alcohols) under identical catalyst (dibutyltin dilaurate) and temperature conditions underscore the high efficiency of the amine-isocyanate reaction, which is fundamental to the production of urea-functional HALS.

HALS Manufacturing Reaction Kinetics Process Chemistry Isocyanate Chemistry

Polymer Stabilization Performance: HALS Derived from TAD vs. Commercial Polymeric HALS Cyabsorb UV-3529

The photostabilizing efficacy of a high molecular weight HALS (HMH) synthesized from 4-amino-2,2,6,6-tetramethylpiperidine (ATMP) was directly compared to that of a commercial polymeric HALS, Cyabsorb UV-3529. The study found that the photostabilization effect of HMH on the photooxidation of polypropylene (PP) and polystyrene (PS) was similar to or better than that of the commercial benchmark [1]. This is a critical finding, as it establishes TAD not merely as an intermediate but as a precursor to high-performance stabilizer systems with proven, competitive efficacy.

Polymer Stabilization Photostability HALS Efficacy Polypropylene Polystyrene

Partitioning and Binding Behavior: 4-Amino-TEMPO vs. 4-Hydroxy-TEMPO and TEMPO

When oxidized to its nitroxyl radical form, 4-Amino-2,2,6,6-tetramethylpiperidine (as 4-Amino-TEMPO) exhibits distinct interfacial behavior compared to other TEMPO derivatives. Partitioning studies between styrene and water from 25°C to 135°C showed that 4-Amino-TEMPO is less hydrophilic than 4-Hydroxy-TEMPO but more hydrophilic than unsubstituted TEMPO [1]. Furthermore, in studies with gold nanostructures, binding was found to be negligible for TEMPO and 4-Hydroxy-TEMPO but significant for 4-Amino-TEMPO and 4-Carboxy-TEMPO, indicating that binding is mediated almost exclusively by the 4-amino substituent [2].

Nitroxide-Mediated Polymerization Partition Coefficient Surface Modification Nanoparticle Functionalization

Optimized Application Scenarios for 4-Amino-2,2,6,6-tetramethylpiperidine Based on Comparative Evidence


Synthesis of High-Performance Polymeric HALS for Polyolefins and Styrenics

4-Amino-2,2,6,6-tetramethylpiperidine (TAD) is an ideal monomer for creating non-migrating, high molecular weight polymeric HALS. The evidence shows that TAD-derived polymers can match or outperform commercial benchmarks like Cyabsorb UV-3529 in protecting polypropylene and polystyrene from UV-induced degradation [1]. This makes it a strategic choice for formulating stabilizers for durable plastics used in outdoor applications, automotive parts, and construction materials.

Reactive Incorporation into Polyamides and Polyurethanes for Inherent Stabilization

The primary amine group of TAD allows for its direct incorporation into polymer backbones during synthesis. Unlike physical additives that can leach out, TAD can be reacted into the polymer chain, as demonstrated by its use as an additive for the light and heat stability of polyamide 6 and as a building block for isocyanate-based HALS [2]. This reactive approach ensures permanent, non-leaching stabilization, a critical requirement for high-value or medical-grade polymers.

Design of TEMPO-Based Mediators for Emulsion Polymerization

When selecting a mediator for nitroxide-mediated polymerization (NMP) in heterogeneous systems (e.g., emulsion or miniemulsion), the choice of the TEMPO derivative is crucial. The comparative data on partition coefficients demonstrate that 4-Amino-TEMPO (derived from TAD) occupies a middle ground in hydrophilicity between TEMPO and 4-Hydroxy-TEMPO [3]. This specific partitioning behavior is essential for controlling the concentration of the mediator in the aqueous and organic phases, enabling finer control over the polymerization kinetics and final latex properties.

Functionalization of Nanoparticles and Surfaces via Amino-Specific Chemistry

For applications requiring the stable attachment of a nitroxide radical to a surface or nanoparticle, TAD is the superior precursor. Research confirms that while TEMPO and 4-Hydroxy-TEMPO show negligible binding to gold nanostructures, 4-Amino-TEMPO binds significantly through its amino group [4]. This specificity enables the creation of well-defined, functionalized nanomaterials for use in catalysis, sensing, and biomedical applications where a stable, surface-bound radical is desired.

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